Carbamic acid, [4-cyano-5-(methylthio)-3-thienyl]-, ethyl ester
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Overview
Description
Carbamic acid, [4-cyano-5-(methylthio)-3-thienyl]-, ethyl ester is a chemical compound with the molecular formula C9H10N2O2S2. This compound is known for its unique structure, which includes a cyano group, a methylthio group, and a thienyl ring. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [4-cyano-5-(methylthio)-3-thienyl]-, ethyl ester typically involves the reaction of ethyl chloroformate with the corresponding amine derivative. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [4-cyano-5-(methylthio)-3-thienyl]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various carbamate derivatives.
Scientific Research Applications
Carbamic acid, [4-cyano-5-(methylthio)-3-thienyl]-, ethyl ester is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism by which carbamic acid, [4-cyano-5-(methylthio)-3-thienyl]-, ethyl ester exerts its effects involves interactions with specific molecular targets. The cyano group and the thienyl ring play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (4-chlorophenyl)-, ethyl ester
- Carbamic acid, (4-methoxyphenyl)-, ethyl ester
- Carbamic acid, (4-nitrophenyl)-, ethyl ester
Uniqueness
Carbamic acid, [4-cyano-5-(methylthio)-3-thienyl]-, ethyl ester is unique due to the presence of the cyano and methylthio groups, which impart distinct chemical properties. These functional groups influence the compound’s reactivity and its interactions with biological targets, making it valuable for specific research applications.
Properties
CAS No. |
663905-20-2 |
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Molecular Formula |
C9H10N2O2S2 |
Molecular Weight |
242.3 g/mol |
IUPAC Name |
ethyl N-(4-cyano-5-methylsulfanylthiophen-3-yl)carbamate |
InChI |
InChI=1S/C9H10N2O2S2/c1-3-13-9(12)11-7-5-15-8(14-2)6(7)4-10/h5H,3H2,1-2H3,(H,11,12) |
InChI Key |
CTXAHEJYCVERQA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CSC(=C1C#N)SC |
Origin of Product |
United States |
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